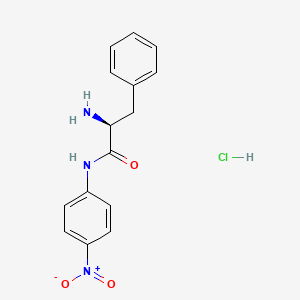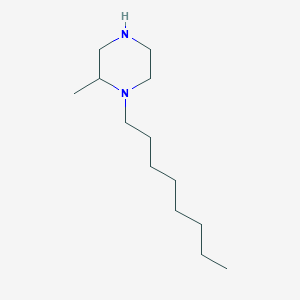
1-(2-Methylpiperazin-1-yl)pentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylpiperazin-1-yl)pentan-1-one is an organic compound with the molecular formula C10H20N2O It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of a pentanone group attached to a methyl-substituted piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Methylpiperazin-1-yl)pentan-1-one can be synthesized through a multi-step process involving the reaction of 2-methylpiperazine with pentanone derivatives. The typical synthetic route involves:
Nucleophilic Substitution: The reaction of 2-methylpiperazine with a suitable alkyl halide, such as 1-bromopentane, under basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or ethanol, with a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: Utilizing batch reactors for small-scale production or continuous flow reactors for large-scale synthesis.
Purification: The crude product is purified using techniques such as distillation, recrystallization, or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
1-(2-Methylpiperazin-1-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be further functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate, organic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Functionalized piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylpiperazin-1-yl)pentan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(2-Methylpiperazin-1-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Receptors: Interact with biological receptors, such as neurotransmitter receptors, to modulate their activity.
Enzyme Inhibition: Inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Signal Transduction: Affect signal transduction pathways, influencing cellular responses and gene expression.
Vergleich Mit ähnlichen Verbindungen
1-(2-Methylpiperazin-1-yl)pentan-1-one can be compared with other similar compounds, such as:
1-(2-Ethylpiperazin-1-yl)pentan-1-one: Similar structure but with an ethyl group instead of a methyl group, leading to different chemical and biological properties.
1-(2-Methylpiperazin-1-yl)butan-1-one: Similar structure but with a butanone group instead of a pentanone group, affecting its reactivity and applications.
1-(2-Methylpiperazin-1-yl)hexan-1-one:
Uniqueness: this compound is unique due to its specific combination of a methyl-substituted piperazine ring and a pentanone group, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
1-(2-methylpiperazin-1-yl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-3-4-5-10(13)12-7-6-11-8-9(12)2/h9,11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHWEZAWLJLTGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCNCC1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(4-methoxyphenyl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B6332139.png)










